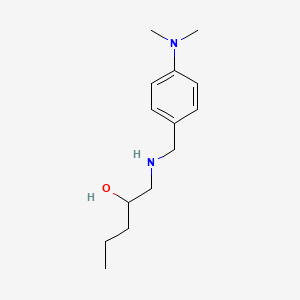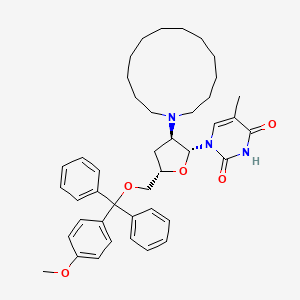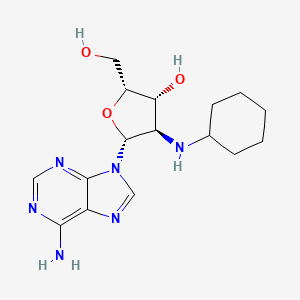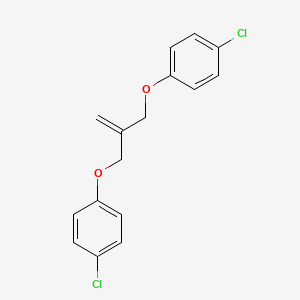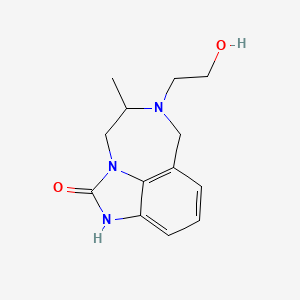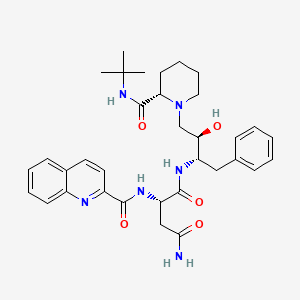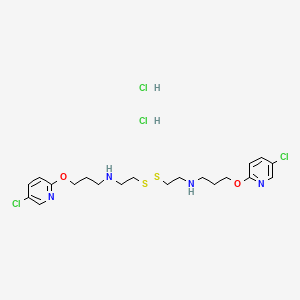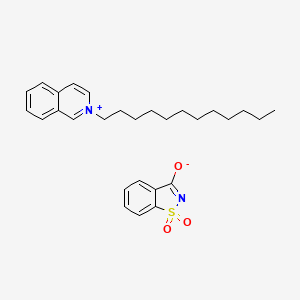
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and two propan-2-ylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzene and propan-2-ylamine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反応の分析
Types of Reactions
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds.
科学的研究の応用
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-3,6-diaminocyclohexa-2,5-diene-1,4-dione: Similar structure but with amino groups instead of propan-2-ylamino groups.
2,5-Dimethoxy-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with ethylamino groups instead of propan-2-ylamino groups.
2,5-Dimethoxy-3,6-bis(methylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methylamino groups instead of propan-2-ylamino groups.
Uniqueness
The uniqueness of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
7228-83-3 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
2,5-dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H22N2O4/c1-7(2)15-9-11(17)14(20-6)10(16-8(3)4)12(18)13(9)19-5/h7-8,15-16H,1-6H3 |
InChIキー |
LMQSGAWFZDFVLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


